4',3,3-三甲基丁酰苯酮

描述

4’,3,3-Trimethylbutyrophenone is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 . It is primarily used for research and development purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4’,3,3-Trimethylbutyrophenone are not explicitly mentioned in the available resources . Typically, these properties include characteristics like boiling point, melting point, density, and solubility.科学研究应用

1. 神经阻滞剂研究

4-苯基丁酰苯酮,一种与4',3,3-三甲基丁酰苯酮密切相关的化合物,已被研究其结构、理化参数和生物行为。它表现出类似已知抗精神病药物的神经阻滞活性。分子对接研究表明其神经活性,暗示其作为潜在的神经阻滞剂候选(Raajaraman, Sheela, & Muthu, 2021)。

2. 脑缺血中的神经保护

4-苯基丁酸钠,另一种4',3,3-三甲基丁酰苯酮的变体,在脑缺血损伤中显示出神经保护作用。它减少梗死体积和细胞凋亡,改善神经状态,并在小鼠模型中抑制ER介导的细胞凋亡。这些发现表明其在治疗中风中的潜在应用(Qi et al., 2004)。

3. 人类中性粒细胞弹性蛋白酶抑制剂

与4',3,3-三甲基丁酰苯酮结构相关的酰氧基苯酮是人类中性粒细胞弹性蛋白酶的有效和选择性抑制剂。这一发现对于治疗风湿性关节炎和肺气肿等疾病具有重要意义(Miyano et al., 1988)。

4. 放射化学合成和组织分布

使用4',3,3-三甲基丁酰苯酮衍生物合成放射溴化神经阻滞剂的方法已被描述。这些化合物由于迅速且持久地进入脑组织,显示出在神经学中的潜在临床应用(Moerlein & Stöcklin, 1985)。

5. 蛋白稳态维持

4-苯基丁酸,与4',3,3-三甲基丁酰苯酮相关,通过防止蛋白质错误折叠聚集和缓解内质网应激来帮助维持蛋白质稳态。它在内质网中折叠蛋白质和减轻UPR的激活能力表明其在各种病理学中的治疗潜力(Kolb et al., 2015)。

安全和危害

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling 4’,3,3-Trimethylbutyrophenone . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

属性

IUPAC Name |

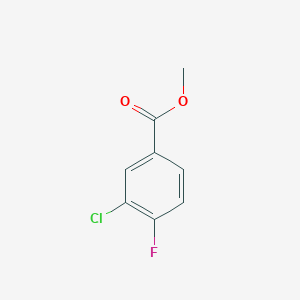

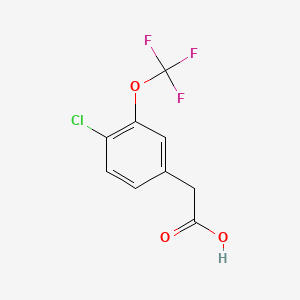

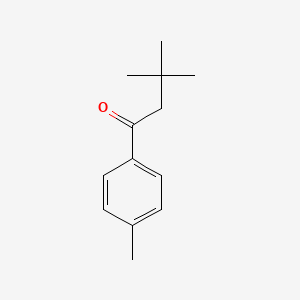

3,3-dimethyl-1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOIQCMDEUVLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591346 | |

| Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',3,3-Trimethylbutyrophenone | |

CAS RN |

681215-86-1 | |

| Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。